cis-(2-Amino-trans-5-phenyl-cyclohexyl)-methanol
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Overview
Description
cis-(2-Amino-trans-5-phenyl-cyclohexyl)-methanol: is a complex organic compound characterized by its unique structure, which includes an amino group, a phenyl group, and a cyclohexyl ring with a hydroxyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-(2-Amino-trans-5-phenyl-cyclohexyl)-methanol typically involves multiple steps, starting with the appropriate precursors. One common approach is the reduction of a corresponding ketone or aldehyde precursor using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction conditions must be carefully controlled to ensure the formation of the desired cis-isomer.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized reactors and equipment to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: cis-(2-Amino-trans-5-phenyl-cyclohexyl)-methanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using appropriate nucleophiles and leaving groups.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically yield the corresponding amine or alcohol derivatives.
Substitution: Substitution reactions can result in the formation of various substituted cyclohexyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, cis-(2-Amino-trans-5-phenyl-cyclohexyl)-methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.
Medicine: In the field of medicine, this compound may be explored for its therapeutic potential. Its ability to modulate biological targets makes it a candidate for drug development.
Industry: The compound's properties make it useful in various industrial applications, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which cis-(2-Amino-trans-5-phenyl-cyclohexyl)-methanol exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, while the phenyl group can participate in π-π interactions with biological targets. The hydroxyl group can form hydrogen bonds, further enhancing the compound's binding affinity.
Comparison with Similar Compounds
trans-(2-Amino-trans-5-phenyl-cyclohexyl)-methanol: The trans-isomer of the compound, which differs in the spatial arrangement of its atoms.
cis-(2-Amino-trans-5-phenyl-cyclohexyl)-ethanol: A similar compound with an ethyl group instead of a methyl group.
Uniqueness: cis-(2-Amino-trans-5-phenyl-cyclohexyl)-methanol is unique due to its specific stereochemistry and functional groups, which influence its reactivity and biological activity. The presence of both an amino and a phenyl group in the cyclohexyl ring sets it apart from other similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique structure and reactivity make it a valuable compound for further exploration and development.
Properties
Molecular Formula |
C13H19NO |
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Molecular Weight |
205.30 g/mol |
IUPAC Name |
[(1R,2S,5S)-2-amino-5-phenylcyclohexyl]methanol |
InChI |
InChI=1S/C13H19NO/c14-13-7-6-11(8-12(13)9-15)10-4-2-1-3-5-10/h1-5,11-13,15H,6-9,14H2/t11-,12-,13-/m0/s1 |
InChI Key |
LUMAPUYZQIKJQG-AVGNSLFASA-N |
Isomeric SMILES |
C1C[C@@H]([C@@H](C[C@H]1C2=CC=CC=C2)CO)N |
Canonical SMILES |
C1CC(C(CC1C2=CC=CC=C2)CO)N |
Origin of Product |
United States |
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